Peroxypyruvic acid

Antimicrobial Wound Care Peracids

Standard peracids like peracetic acid lack hydroperoxide scavenging; pyruvic acid has weak antimicrobial activity. Peroxypyruvic acid (PPA) solves this with a single bifunctional molecule. - Dual mode: Potent oxidant + α-keto group for peroxide value reduction - Validated: 1,000 ppm achieves broad-spectrum kill in 1 min (ex vivo wound model) - Applications: NPWT instillation, essential oil POV reduction, in situ photolytic generation

Molecular Formula C3H4O4
Molecular Weight 104.06 g/mol
CAS No. 1263153-18-9
Cat. No. B12693961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxypyruvic acid
CAS1263153-18-9
Molecular FormulaC3H4O4
Molecular Weight104.06 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OO
InChIInChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3
InChIKeyBXASKOSTAOGNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxypyruvic Acid: Dual-Action α-Keto Peracid


Peroxypyruvic acid (PPA; CAS 1263153-18-9) is an α-keto peracid with the molecular formula C₃H₄O₄, possessing both a peroxycarboxylic acid moiety and a α-keto group [1]. This unique bifunctional structure enables PPA to act both as a potent oxidizing antimicrobial agent and as a reactive scavenger of organic hydroperoxides . It is synthesized through the controlled oxidation of pyruvic acid and has been evaluated primarily as a topical anti-infective in wound care models and as a component in advanced oxidation processes [2].

Wound infection model studies — supports antimicrobial screening in complex biological matrices
Hydroperoxide scavenging assays — enables investigation of α-keto peracid reactivity for peroxide mitigation research
Advanced oxidation process research — suitable for on-demand oxidant generation and photochemical precursor studies

Why Peroxypyruvic Acid Cannot Be Substituted


Peroxypyruvic acid cannot be simply substituted with other peracids (e.g., peracetic acid) or with its parent compound (pyruvic acid) due to its unique dual functionality. While peracetic acid acts as a potent oxidant, it lacks the α-keto group essential for hydroperoxide scavenging [1]. Conversely, pyruvic acid can scavenge peroxides but possesses significantly lower inherent oxidative antimicrobial potency [2]. The combination of these two reactive centers within a single molecule enables PPA to perform in applications requiring both rapid pathogen inactivation and mitigation of oxidative stress or unwanted peroxide byproducts, a profile not matched by single-function alternatives [3].

Peroxypyruvic acid
Dual α-keto peracid: oxidative antimicrobial plus hydroperoxide scavenger
Rapid, broad-spectrum kill in ex vivo wound matrices (reported)
Irreversible oxidative decarboxylation of organic hydroperoxides
Peracetic acid / pyruvic acid
Peracetic acid: oxidant only — lacks α-keto hydroperoxide-scavenging capability
Pyruvic acid: scavenges peroxides but has significantly lower oxidative antimicrobial potency (reported)
Single-function alternatives may not replicate combined oxidant/scavenger performance in complex matrices

Peroxypyruvic Acid: Comparative Evidence


Broad-Spectrum Antimicrobial Activity in Wound Models

PPA at 1,000 ppm achieved complete bacterial and fungal kill within 1 minute in ex vivo human chronic wound samples [1]. In a comparative study of peracids, perpropionic acid (PPA) required 50 μM to inactivate MS2 bacteriophage, while peracetic acid (PAA) required a similar concentration but exhibited different cellular mechanisms [2].

Antimicrobial kill in wound models
Cross-study comparable
1,000 ppm PPA — complete bacterial and fungal kill within 1 minute in ex vivo human chronic wound samples (14 genera, 22 species)
Reported rapid kill in complex ex vivo wound matrix
Complex matrix may differ from buffer-based peracid comparisons
Antimicrobial Wound Care Peracids

Hydroperoxide Scavenging via Oxidative Decarboxylation

PPA's α-keto acid moiety enables rapid, irreversible consumption of organic hydroperoxides via oxidative decarboxylation, a reaction not possible with peracetic acid . This reaction lowers peroxide values (POV) in treated samples, a property not shared by peracetic acid [1].

Hydroperoxide scavenging
Cross-study comparable
Irreversible oxidative decarboxylation of organic hydroperoxides; not observed with peracetic acid
Supports peroxide-mitigation assay context
Reduces peroxide values (POV) in treated samples
Peroxide Scavenging Oxidative Decarboxylation Stability

Photochemical Generation from Pyruvic Acid

PPA can be generated in situ from pyruvic acid via aqueous photochemistry with a quantum yield of 10⁻⁴ – 10⁻³ [1]. This in situ formation pathway is not observed for peracetic acid under the same conditions.

Photochemical generation
Class-level inference
Quantum yield 10⁻⁴ – 10⁻³ from pyruvic acid photolysis (aqueous, pH 2.5); no equivalent pathway for peracetic acid
Supports on-demand oxidant release research
In situ formation from stable precursor; data to verify
Photochemistry Atmospheric Chemistry Hydroperoxides

Distinct Oxidation Kinetics

PPA exhibits distinct oxidation kinetics compared to peroxomonophosphoric acid (PMPA) when reacting with pyruvic acid, following a second-order rate law (first order in each reactant) [1]. This contrasts with the more complex kinetics often observed for peracetic acid in similar systems.

Oxidation kinetics
Cross-study comparable
Second-order kinetics (first-order in PPA and pyruvic acid); contrasts with more complex peracetic acid kinetics
Predictable rate law facilitates controlled oxidation studies
Compared with peroxomonophosphoric acid (PMPA)
Oxidation Kinetics Mechanism Peracids

Peroxypyruvic Acid: Recommended Applications


Advanced Wound Care and NPWT Instillation

PPA is ideally suited for use in negative pressure wound therapy (NPWT) instillation solutions due to its demonstrated rapid, broad-spectrum kill of clinically isolated pathogens in ex vivo human wound models at 1,000 ppm within 1 minute [1]. Its dual action as an antimicrobial and peroxide scavenger may help mitigate inflammation and promote healing.

Fragrance and Flavor Stabilization

PPA can be employed to reduce peroxide values (POV) in terpene-containing essential oils, such as citrus oils, via irreversible oxidative decarboxylation of sensitizing hydroperoxides [1]. This application leverages PPA's unique α-keto acid reactivity, which is absent in conventional peracids like peracetic acid.

On-Demand Oxidant Generation in Aqueous Systems

PPA can be generated in situ from its more stable precursor, pyruvic acid, through controlled photolysis in aqueous solutions [1]. This allows for localized and timed release of the active peracid for applications such as targeted disinfection or advanced oxidation processes where continuous oxidant presence is undesirable.

Controlled Oxidation in Synthesis

PPA's predictable second-order kinetics when reacting with α-keto acids [1] make it a valuable reagent for controlled oxidative decarboxylation reactions in organic synthesis, offering a cleaner alternative to harsher oxidants.

Application
Selection Property
Validation Focus
Wound infection model research (NPWT instillation models)
Dual-action: antimicrobial + peroxide scavenger
Ex vivo wound sample kill kinetics; oxidative stress endpoint monitoring
Fragrance / essential oil hydroperoxide mitigation studies
α-Keto peracid hydroperoxide scavenging
Peroxide value (POV) reduction in terpene matrices
On-demand oxidant generation (photochemical activation research)
In situ photochemical formation from pyruvic acid
Quantum yield; localized oxidant release kinetics
Controlled oxidative decarboxylation in organic synthesis
Predictable second-order kinetics
Reaction rate and selectivity in synthetic schemes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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